1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine
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Overview
Description
The compound 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the potential characteristics of the compound . For instance, the first paper discusses a series of 3-phenyl-1-indanamines and their potential antidepressant activity, as well as their ability to inhibit the uptake of dopamine, norepinephrine, and serotonin . This suggests that the compound of interest may also interact with neurotransmitter systems and could have central nervous system activity.
Synthesis Analysis
The synthesis of related compounds, such as 1,2-diamine containing indolines and tetrahydroquinolines, is described in the second paper, which employs a reductive nitro-Mannich reaction followed by palladium-catalyzed cyclization . Although the exact synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is not detailed, similar synthetic strategies involving nitro compounds and reductive steps could potentially be applied to its synthesis.
Molecular Structure Analysis
The third paper discusses the inactivation of GABA aminotransferase by 3-nitro-1-propanamine, a structural analog of GABA . This highlights the importance of nitro groups in biological activity and their potential role in the molecular structure of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine in interacting with biological targets.
Chemical Reactions Analysis
The fourth paper describes the synthesis of N,N,1,1-tetramethyl-isobenzofuranamines, which involves reductive methylation of nitro groups . This indicates that nitro groups in compounds similar to 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine can undergo chemical transformations, which could be relevant for understanding its reactivity.
Physical and Chemical Properties Analysis
The fifth paper provides insights into the spectral properties and isomerism of nitroenamines . It discusses the existence of these compounds in different isomeric forms and how intramolecular hydrogen bonding can influence their physical and chemical properties. This information could be extrapolated to predict the behavior of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine under various conditions.
properties
IUPAC Name |
1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-8-10(15)6-9-11(12(8)16(17)18)14(4,5)7-13(9,2)3/h6H,7,15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEPLYVYORHREW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280439 |
Source
|
Record name | 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine | |
CAS RN |
255393-53-4 |
Source
|
Record name | 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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